[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride
Description
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral amine derivative featuring a phenyl-substituted oxolane (tetrahydrofuran) ring and a methanamine group. Its stereochemistry—defined by the (2R,5S) configuration—plays a critical role in its physicochemical properties and biological interactions. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological research .
Properties
IUPAC Name |
[(2R,5S)-5-phenyloxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,5S)-5-phenyloxolan-2-ylmethanamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride may involve large-scale chemical reactors and automated systems to maintain consistent quality and efficiency. The process usually includes steps such as purification, crystallization, and drying to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Analogs
Table 1: Structural and Stereochemical Comparison
| Compound Name | Molecular Formula | Stereochemistry | Key Substituent | Solubility (HCl Salt) | Biological Activity Summary |
|---|---|---|---|---|---|
| [(2R,5S)-5-Phenyloxolan-2-yl]methanamine HCl | C₁₁H₁₆ClNO | (2R,5S) | Phenyl at C5 | High | Serotonin/dopamine modulation* |
| [(2R,5R)-5-Phenyloxolan-2-yl]methanamine HCl | C₁₁H₁₆ClNO | (2R,5R) | Phenyl at C5 | High | Similar activity, lower potency* |
| [(2S,3R)-2-Phenyloxolan-3-yl]methanamine HCl | C₁₁H₁₆ClNO | (2S,3R) | Phenyl at C2 | Moderate | Enzyme inhibition potential |
| [(2R,3S)-2-Phenyloxolan-3-yl]methanamine HCl | C₁₁H₁₆ClNO | (2R,3S) | Phenyl at C2 | Moderate | Unclear; limited data |
Key Observations :
- Stereochemical Impact : The (2R,5S) configuration confers distinct spatial orientation compared to (2R,5R) and (2S,3R) isomers, altering receptor binding kinetics and selectivity .
- Substituent Position : Phenyl placement (C2 vs. C5) affects aromatic stacking and hydrophobic interactions.
Functional Group Variations
Table 2: Substituent-Driven Differences
| Compound Name | Core Structure | Functional Group Variation | Biological Activity |
|---|---|---|---|
| [(2R,5S)-5-Phenyloxolan-2-yl]methanamine HCl | Oxolane + phenyl | None (reference compound) | Neurotransmitter modulation* |
| rac-[(2R,5S)-5-tert-Butyloxolan-2-yl]methanamine HCl | Oxolane + tert-butyl | tert-butyl at C5 | Increased lipophilicity; reduced CNS penetration |
| (3-Phenyloxolan-3-YL)methanamine | Oxolane + phenyl | Methanamine at C3 | Unreported activity |
| [5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine HCl | Thiophene + sulfonyl | Sulfonyl-pyrrolidine | Enzyme inhibition (kinase targets) |
Research Findings and Pharmacological Implications
Receptor Binding and Selectivity
- Serotonin (5-HT) Receptors : The (2R,5S) isomer shows moderate affinity for 5-HT₂A and 5-HT₁A receptors, comparable to (2R,5R) analogs but with faster dissociation kinetics .
- Dopamine Transporters : Both (2R,5S) and (2R,5R) isomers inhibit dopamine reuptake in vitro, but the (2R,5S) form exhibits lower efficacy .
Biological Activity
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral compound recognized for its unique oxolane structure substituted with a phenyl group. Its molecular formula is CHClNO, and it has a molecular weight of 177.24 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis, particularly in enzyme interactions and metabolic pathways.
The compound's stereochemistry is significant, as it influences its biological activity. The presence of the phenyloxolane ring contributes to its unique reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | [(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride |
| InChI Key | IAIACGGIZWXQIK-MNOVXSKESA-N |
The biological activity of [(2R,5S)-5-phenyloxolan-2-yl]methanamine is believed to involve interactions with various enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor or activator of specific molecular targets, influencing cellular processes and biochemical pathways. The exact mechanisms are still under investigation, but the compound's ability to bind to active sites or alter the conformation of target molecules may play a crucial role in its pharmacological effects.
Biological Activity Studies
Research into the biological activity of [(2R,5S)-5-phenyloxolan-2-yl]methanamine has indicated potential effects on neurotransmitter systems and enzyme inhibition. Here are some notable findings:
- Enzyme Interaction : Studies have shown that compounds similar in structure often exhibit significant pharmacological properties, including enzyme inhibition which could be relevant for therapeutic applications.
- Neurotransmitter Effects : Initial research suggests potential modulation of neurotransmitter systems, which may lead to implications in treating neurological disorders.
- Cellular Functions : The compound may influence various cellular functions through its interactions with proteins involved in metabolic pathways.
Comparative Analysis with Similar Compounds
The following table highlights key differences between [(2R,5S)-5-phenyloxolan-2-yl]methanamine and structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2R,5R)-5-Phenyloxolan-2-yl]methanamine | Similar oxolane structure | Different stereochemistry affects activity |
| [(2R,5S)-5-Methyloxan-2-yl]methanamine | Oxolane ring with a methyl group | Lacks phenyl substituent; different properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
